molecular formula C12H18N2 B8562872 n-(Cyclopropyl(pyridin-4-yl)methyl)propan-1-amine

n-(Cyclopropyl(pyridin-4-yl)methyl)propan-1-amine

Cat. No.: B8562872
M. Wt: 190.28 g/mol
InChI Key: QDYBRTWINOBLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(pyridin-4-yl)methylamine is an organic compound that features a cyclopropyl group, a pyridin-4-yl group, and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(pyridin-4-yl)methylamine typically involves multi-step organic reactions. One common approach is to start with the cyclopropylation of a suitable pyridine derivative, followed by the introduction of the propylamine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Cyclopropyl(pyridin-4-yl)methylamine may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(pyridin-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Cyclopropyl(pyridin-4-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(pyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(pyridin-3-yl)methylamine
  • Cyclopropyl(pyridin-2-yl)methylamine
  • Cyclopropyl(quinolin-4-yl)methylamine

Uniqueness

Cyclopropyl(pyridin-4-yl)methylamine is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding affinity and selectivity towards certain molecular targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-[cyclopropyl(pyridin-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C12H18N2/c1-2-7-14-12(10-3-4-10)11-5-8-13-9-6-11/h5-6,8-10,12,14H,2-4,7H2,1H3

InChI Key

QDYBRTWINOBLHW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C1CC1)C2=CC=NC=C2

Origin of Product

United States

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